REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15](=[S:25])[NH:16]C(=O)C3C=CC=CC=3)=[CH:10][CH:9]=2)[CH2:4][CH2:3]1.[OH-].[Na+]>C(O)C.O>[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8]2[CH:9]=[CH:10][C:11]([NH:14][C:15]([NH2:16])=[S:25])=[CH:12][CH:13]=2)[CH2:4][CH2:3]1 |f:1.2|
|
Name
|
N-[[[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]amino]thioxomethyl]benzamide
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=NN1)C1=CC=C(C=C1)NC(NC(C1=CC=CC=C1)=O)=S
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(=NN1)C1=CC=C(C=C1)NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |